2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities, including antibacterial, genotoxic, and anticancer properties . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds based on the naphtho[2,1-b]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B is a key enzyme in the regulation of insulin signaling and is considered a promising target for the treatment of diabetes mellitus and obesity .
Mode of Action
This leads to enhanced insulin receptor signaling, improving glucose uptake and insulin sensitivity .
Biochemical Pathways
The compound likely affects the insulin signaling pathway by inhibiting PTP1B. This results in enhanced insulin receptor signaling, leading to increased glucose uptake and improved insulin sensitivity . The downstream effects of this can include improved glycemic control and potential benefits in the management of diabetes mellitus .
Result of Action
The molecular and cellular effects of this compound’s action would likely include enhanced insulin receptor signaling and increased glucose uptake. This could potentially lead to improved glycemic control and benefits in the management of diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by reactions with various nucleophiles to form the desired derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antibacterial and genotoxic properties.
Medicine: Potential anticancer agent due to its ability to interfere with cellular processes.
Industry: Used in the development of new materials with specific properties, such as enhanced stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share the naphthofuran core structure and exhibit similar biological activities.
Dibenzo[b,d]furan derivatives: Known for their anticancer and antimicrobial activities.
Uniqueness
2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethyl group, which enhances its stability, bioavailability, and overall efficacy compared to other naphthofuran derivatives.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-6-8-16(9-7-15)25-19(26)11-14-12-27-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBTFOZWABWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.